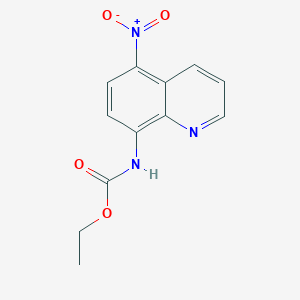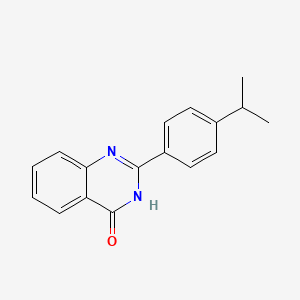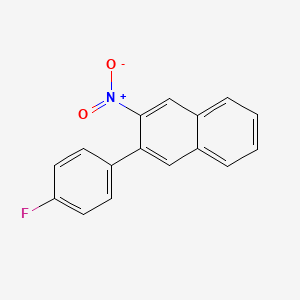![molecular formula C13H9ClN2O2 B11854655 4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline CAS No. 1033810-11-5](/img/structure/B11854655.png)
4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline is a heterocyclic compound that features a benzoxazole ring fused with a chloroaniline moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the benzoxazole ring, which is known for its biological activity, combined with the chloroaniline group, makes this compound a valuable target for synthesis and study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline typically involves the formation of the benzoxazole ring followed by its attachment to the chloroaniline moiety. One common method involves the cyclization of o-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring. This intermediate is then reacted with 3-chloroaniline under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to maximize the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline involves its interaction with various molecular targets. The benzoxazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific biological pathways, resulting in the compound’s observed biological effects. The chloroaniline moiety may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: A simpler compound with similar biological activity.
3-Chloroaniline: Shares the chloroaniline moiety but lacks the benzoxazole ring.
4-(Benzo[d]oxazol-4-yloxy)-aniline: Similar structure but without the chloro group.
Uniqueness
4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline is unique due to the combination of the benzoxazole ring and the chloroaniline moiety This combination enhances its biological activity and makes it a valuable compound for various applications
Eigenschaften
CAS-Nummer |
1033810-11-5 |
|---|---|
Molekularformel |
C13H9ClN2O2 |
Molekulargewicht |
260.67 g/mol |
IUPAC-Name |
4-(1,3-benzoxazol-4-yloxy)-3-chloroaniline |
InChI |
InChI=1S/C13H9ClN2O2/c14-9-6-8(15)4-5-10(9)18-12-3-1-2-11-13(12)16-7-17-11/h1-7H,15H2 |
InChI-Schlüssel |
XSFDOJQLORNRFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)N)Cl)N=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,11-Dimethyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B11854578.png)
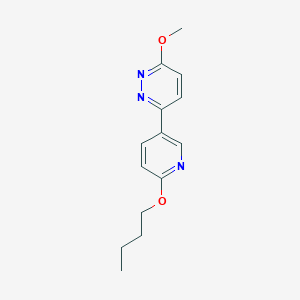
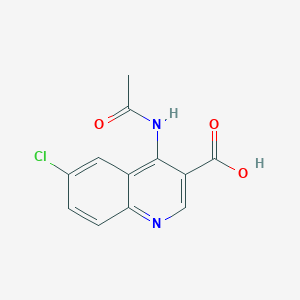

![1-Piperidinecarboxaldehyde, 4-[(2,4-difluorophenyl)(hydroxyimino)methyl]-](/img/structure/B11854613.png)
![1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one](/img/structure/B11854624.png)

